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molecular formula AlNaO2 B1169943 Sodium aluminate CAS No. 1302-42-7

Sodium aluminate

Cat. No. B1169943
InChI Key:
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Patent
US07560093B2

Procedure details

According to batch size, gel composition and contents of sodium silicate, sodium aluminate solution is prepared. This is added at a controlled rate and at ambient temperature to sodium silicate solution taken previously in a stainless steel reactor. Slurry of reaction mixture is allowed to crystallize at temperature 70-100° C. for 1 to 5 hours until Zeolite-A formation takes place. Zeolite-A slurry is filtered and washed till filtrate pH was ˜11 to 10.5. Wet cake thus obtained is dried in a dryer and dry powder was pulverized and subjected to analysis. The comparison of the properties of detergent builder Zeolite-A produced according to present invention (Example 10) and SASIL (Degussa-Henkel) is given in Table 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Si:1]([O-])([O-])([O-])[O-:2].[Na+:6].[Na+].[Na+].[Na+].[O:10]=[Al-:11]=O.[Na+]>>[OH2:2].[O-2:10].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[O-2:2].[Na+:6].[Na+:6].[Al+3:11].[Al+3:11].[Si+4:1] |f:0.1.2.3.4,5.6,7.8.9.10.11.12.13.14.15.16.17.18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[Al-]=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
CUSTOM
Type
CUSTOM
Details
taken previously in a stainless steel reactor
CUSTOM
Type
CUSTOM
Details
Slurry of reaction mixture
CUSTOM
Type
CUSTOM
Details
to crystallize at temperature 70-100° C. for 1 to 5 hours until Zeolite-A formation
Duration
3 (± 2) h
FILTRATION
Type
FILTRATION
Details
Zeolite-A slurry is filtered
WASH
Type
WASH
Details
washed till filtrate pH was ˜11 to 10.5
CUSTOM
Type
CUSTOM
Details
Wet cake thus obtained
CUSTOM
Type
CUSTOM
Details
is dried in a dryer
CUSTOM
Type
CUSTOM
Details
dry powder

Outcomes

Product
Name
Type
product
Smiles
O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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